Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic organic compound featuring a seven-membered [4.1.0] ring system containing one oxygen (oxa) and one nitrogen (aza) atom. The tert-butyl carboxylate group acts as a protective moiety for the amine, enhancing stability and facilitating synthetic applications in pharmaceuticals and agrochemicals .
Key structural features include:
- Bicyclo[4.1.0]heptane core: A fused cyclohexane-cyclopropane system introducing ring strain and conformational rigidity.
- Functional groups: The 2-oxa (ether) and 5-aza (amine) groups contribute to hydrogen-bonding and reactivity.
- Protective group: The tert-butyloxycarbonyl (Boc) group at the 5-position enhances solubility and prevents undesired reactions during synthesis .
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-5-13-8-6-7(8)11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXCSJUXADMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug design. Its structural properties allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the carboxylate group have led to enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo diverse reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic pathways.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature, DMF | 85 | |
| Cycloaddition | UV Light, Acetonitrile | 90 | |
| Hydrolysis | Aqueous Acid | 75 |
Material Science
In material science, this compound is explored for its potential use in developing polymers and coatings due to its stability and reactivity.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. For example, polymers synthesized with this compound demonstrated improved tensile strength and resistance to thermal degradation compared to traditional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues by Ring System and Substituents
The following table compares tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate with structurally related bicyclic compounds:
Key Differences and Implications
Ring System and Strain: Bicyclo[4.1.0] vs. Bicyclo[2.2.2]: Larger rings (e.g., [2.2.2]) reduce strain but may compromise conformational rigidity, affecting target binding in drug candidates .
Substituent Effects :
- Fluorine : The 7,7-difluoro analog () exhibits improved metabolic stability and lipophilicity, making it valuable in CNS drug development .
- Hydroxymethyl : Substituents like -CH₂OH () enhance water solubility and enable further functionalization via esterification or oxidation .
Stereochemistry :
- Stereospecific variants (e.g., (1S,4S)-configured [2.2.1] compound in ) are critical for enantioselective synthesis, impacting biological activity .
Applications :
- Bicyclo[4.1.0] : Used in constrained peptide mimetics and protease inhibitors due to rigid geometry .
- Bicyclo[2.2.1] : Preferred in neuraminidase inhibitors and ion channel modulators .
Research Findings and Data
Physicochemical Properties
- Solubility: Boc-protected compounds (e.g., C₁₀H₁₇NO₃) are typically soluble in organic solvents (DCM, THF) but require sonication for aqueous solutions .
- Stability : The Boc group decomposes under acidic conditions (e.g., TFA), enabling controlled deprotection during synthesis .
Biological Activity
Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS Number: 2421735-39-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 199.25 g/mol. The structure features a bicyclic framework with an oxabicyclo component, which is significant in influencing its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2421735-39-7 |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Structure | Bicyclic with oxabicyclo |
Recent studies have indicated that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.
- Neurotransmitter Modulation : The compound has been shown to interact with acetylcholine receptors, suggesting a role in cognitive enhancement and neuroprotection.
- Anti-inflammatory Properties : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models .
- Analgesic Activity : In animal models, this compound exhibited significant analgesic effects comparable to standard pain relief medications, indicating its potential application in pain management .
- Cytokine Inhibition : Research has shown that the compound can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
